(Phenylcarbamoyl)(2,4,6-triphenyl-1-pyridiniumyl)azanide is a complex organic compound with significant relevance in various scientific fields. It is classified under the category of pyridinium salts and is characterized by its unique molecular structure, which includes a phenylcarbamoyl group attached to a triphenylpyridinium moiety. The compound's CAS number is 78948-22-8, and it has been cataloged in several chemical databases, indicating its recognized importance in chemical research and applications .
The synthesis of (Phenylcarbamoyl)(2,4,6-triphenyl-1-pyridiniumyl)azanide typically involves a multi-step process that can include the following methods:
Technical details regarding the reaction mechanisms may involve nucleophilic attack by the nitrogen atom of the pyridine ring on the electrophilic carbon of the phenyl isocyanate, leading to the formation of the desired azanide compound .
The molecular formula for (Phenylcarbamoyl)(2,4,6-triphenyl-1-pyridiniumyl)azanide is C30H23N3O. Its molecular weight is approximately 429.5 g/mol. The structure can be described as follows:
The InChI representation for this compound is InChI=1S/C30H23N3O/c31-30(34)29-24-26(22-28(29)33-25(24)23-21-19-18-20(22)17-15-16-19)27(32)35-14-12-10-8-6-4-2-1/h1-23H/q+1 .
(Phenylcarbamoyl)(2,4,6-triphenyl-1-pyridiniumyl)azanide can participate in various chemical reactions due to its functional groups:
Each reaction's specifics depend on the reaction environment and conditions applied .
(Phenylcarbamoyl)(2,4,6-triphenyl-1-pyridiniumyl)azanide has several scientific applications:
Research continues to explore its full potential across various scientific domains .
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 887705-27-3
CAS No.: 511-37-5